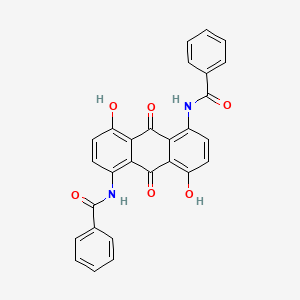
Benzamide, N,N'-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- is a complex organic compound with a unique structure that includes anthracene and benzamide moieties. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- typically involves the reaction of anthracene derivatives with benzamide under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using advanced equipment to maintain precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the benzamide or anthracene moieties, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing cellular processes. Its effects are often mediated through the generation of reactive oxygen species or the inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N,N’-(9,10-dihydro-4-hydroxy-9,10-dioxo-1,5-anthracenediyl)bis-
- Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(3-chlorobenzamide)
Uniqueness
Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
6370-58-7 |
|---|---|
Molecular Formula |
C28H18N2O6 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-(5-benzamido-4,8-dihydroxy-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C28H18N2O6/c31-19-13-11-17(29-27(35)15-7-3-1-4-8-15)21-23(19)26(34)22-18(12-14-20(32)24(22)25(21)33)30-28(36)16-9-5-2-6-10-16/h1-14,31-32H,(H,29,35)(H,30,36) |
InChI Key |
ZEHGHSSPZHUYPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


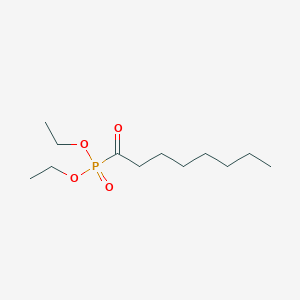
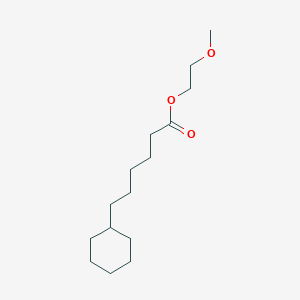

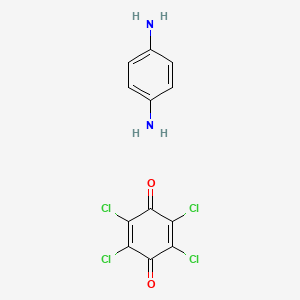
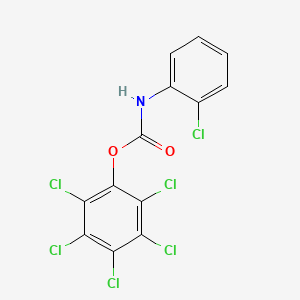
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)
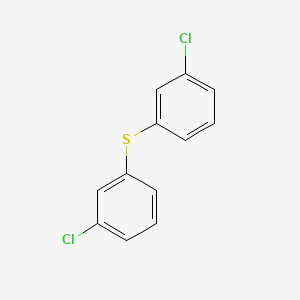
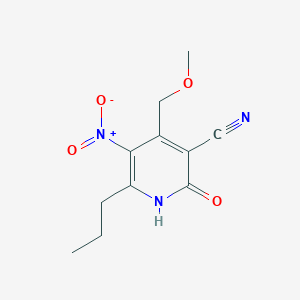
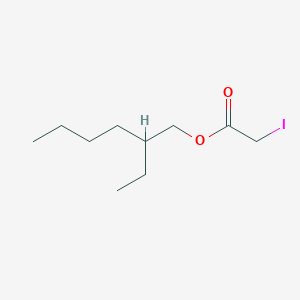
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
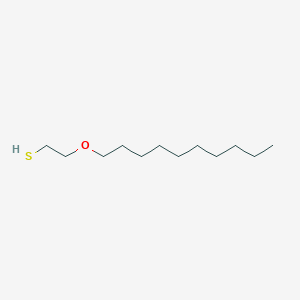
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)
